molecular formula C34H69NO6 B11931089 azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate

azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate

Cat. No.: B11931089
M. Wt: 587.9 g/mol
InChI Key: BYXWYRGYWZDKCM-UHFFFAOYSA-N
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Description

Azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate is a synthetic compound with a complex structure. It consists of a central azane group attached to a propyl chain, which is further substituted with methoxyethoxy and tetradecanoyloxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate typically involves multiple steps. One common method includes the esterification of tetradecanoic acid with 3-(2-methoxyethoxy)-1,2-propanediol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cell signaling and membrane dynamics.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of surfactants, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide
  • Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide

Uniqueness

Azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C34H69NO6

Molecular Weight

587.9 g/mol

IUPAC Name

azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C34H66O6.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-33(35)39-31-32(30-38-29-28-37-3)40-34(36)27-25-23-21-19-17-15-13-11-9-7-5-2;/h32H,4-31H2,1-3H3;1H3

InChI Key

BYXWYRGYWZDKCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCC.N

Origin of Product

United States

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